molecular formula C10H10O3 B6614782 2-acetyl-5-methylbenzoic acid CAS No. 858842-74-7

2-acetyl-5-methylbenzoic acid

Cat. No.: B6614782
CAS No.: 858842-74-7
M. Wt: 178.18 g/mol
InChI Key: GMGHEOQWYJENCH-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylbenzoic acid is an organic compound with the molecular formula C10H10O3. It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the second position and a methyl group at the fifth position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of more efficient and scalable processes. One such method includes the catalytic hydrogenation of 2-acetyl-5-methylbenzaldehyde, followed by oxidation to yield the desired acid. This method is favored for its higher yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetyl-5-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.

    Industry: The compound is employed in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-acetyl-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory or antimicrobial actions. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: 2-Acetyl-5-methylbenzoic acid is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical transformations and applications compared to its analogs .

Properties

IUPAC Name

2-acetyl-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-4-8(7(2)11)9(5-6)10(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGHEOQWYJENCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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